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2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide
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Overview
Description
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide is a chemical compound with a molecular formula of C9H15N3O. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an amino group, two methyl groups, and an ethylacetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties that could be harnessed in drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. A study demonstrated that modifications in the pyrazole ring enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may have similar effects when further synthesized and tested .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide has been explored due to its ability to disrupt biological processes in pests. Pyrazole derivatives have shown effectiveness against various agricultural pests, indicating a promising avenue for development in crop protection.
Case Study: Insecticidal Properties
In a controlled study, a related pyrazole compound demonstrated significant insecticidal activity against common agricultural pests. The results suggested that similar derivatives could be synthesized from this compound for enhanced efficacy .
Material Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials. Its properties can be exploited in creating polymers with specific characteristics such as thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Researchers have successfully incorporated pyrazole derivatives into polymer matrices, resulting in materials with improved thermal and mechanical properties. The inclusion of this compound could lead to advancements in material science applications .
Data Table: Comparative Analysis of Applications
Application Area | Potential Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |
Agricultural Chemistry | Pesticides and herbicides | Significant insecticidal activity |
Material Science | Polymer synthesis | Improved thermal and mechanical properties |
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Uniqueness
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide is unique due to the presence of the ethylacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 252.36 g/mol
- CAS Number : 1155135-01-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating its potential as an anti-cancer agent and its effects on different cell lines.
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study evaluated the cytotoxic effects of related compounds against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active compound exhibited IC50 values of 5.35 μM and 8.74 μM, respectively, indicating significant anticancer activity compared to cisplatin .
Antimicrobial Activity
Pyrazole derivatives are also known for their antimicrobial properties. A synthesis study reported moderate antimicrobial activity for several 3,5-dimethyl azopyrazole derivatives when tested against various pathogens. These compounds were compared to the reference drug ciprofloxacin, showcasing promising results in inhibiting microbial growth .
Case Studies
- Synthesis and Evaluation of Derivatives :
- Antimicrobial Screening :
Research Findings Summary
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-4-11-8(14)5-13-7(3)9(10)6(2)12-13/h4-5,10H2,1-3H3,(H,11,14) |
InChI Key |
HDOYCPLJPQRVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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